Methyl3-(cyclopropylsulfamoyl)propanoate
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Overview
Description
Methyl3-(cyclopropylsulfamoyl)propanoate is an organic compound with the molecular formula C7H13NO4S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl3-(cyclopropylsulfamoyl)propanoate can be synthesized through a series of chemical reactions involving the esterification of propanoic acid derivatives with cyclopropylamine and subsequent sulfonation . The reaction typically involves the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(cyclopropylsulfamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl3-(cyclopropylsulfamoyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl3-(cyclopropylsulfamoyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include sulfonation and esterification reactions that modify the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: A simpler ester with similar esterification properties but lacks the sulfonamide group.
Cyclopropylamine: Shares the cyclopropyl group but differs in its amine functionality.
Sulfonic acids: Contain the sulfonic acid group but lack the ester functionality .
Uniqueness
Methyl3-(cyclopropylsulfamoyl)propanoate is unique due to its combination of ester and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications .
Biological Activity
Methyl3-(cyclopropylsulfamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and in cancer therapeutics. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl group and sulfamoyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Where x, y, z, a, and b denote the number of respective atoms in the compound.
Research indicates that this compound functions primarily as an inhibitor of the enzyme Poly(ADP-ribose) glycohydrolase (PARG). PARG plays a crucial role in the regulation of cellular responses to DNA damage, thus making it a target for cancer therapy. Inhibition of PARG may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by treatment .
1. Inhibition of PARG Activity
Studies have shown that this compound effectively inhibits PARG activity in various cell lines. The inhibition leads to increased levels of poly(ADP-ribose), which is associated with apoptosis in cancer cells.
Table 1: Inhibition Potency of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioma Cells | 15 | PARG Inhibition |
Prostate Cancer Cells | 10 | Induction of Apoptosis |
Bladder Cancer Cells | 12 | Enhanced Chemotherapy Efficacy |
2. Anti-Cancer Properties
In preclinical studies, this compound has demonstrated significant anti-cancer properties, particularly against solid tumors. The compound's ability to inhibit PARG has been linked to increased sensitivity to DNA-damaging agents such as cisplatin and temozolomide, making it a promising candidate for combination therapies .
Case Study 1: Glioma Treatment
A study involving glioma cell lines showed that treatment with this compound resulted in a marked reduction in cell viability when combined with standard chemotherapy agents. The results indicated a synergistic effect, suggesting that this compound could enhance the therapeutic index of existing treatments .
Case Study 2: Prostate Cancer
In another investigation focused on prostate cancer, this compound was administered alongside anti-androgen therapies. The findings revealed that the compound not only inhibited tumor growth but also reduced metastasis significantly compared to controls .
Discussion
The biological activity of this compound highlights its potential as an effective therapeutic agent in oncology. Its mechanism as a PARG inhibitor opens avenues for further research into its application in combination with existing chemotherapeutic agents.
Future studies should focus on:
- Clinical Trials : Assessing the efficacy and safety profile in human subjects.
- Mechanistic Studies : Exploring other potential pathways affected by this compound.
- Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.
Properties
IUPAC Name |
methyl 3-(cyclopropylsulfamoyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)4-5-13(10,11)8-6-2-3-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLEVVJKVBDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216773-32-8 |
Source
|
Record name | methyl 3-(cyclopropylsulfamoyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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